
1,7-Naphthyridine, decahydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,7-Naphthyridine, decahydro-, trans-” is a chemical compound. It has been prepared by reduction of the respective naphthyridines with sodium and ethanol .
Synthesis Analysis
Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been prepared by reduction of the respective naphthyridines with sodium and ethanol . Reduction of 1,5-naphthyridine with platinum oxide in acid solution gave a separable mixture of trans- and cis-decahydro-1,5-naphthyridine . Other synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Molecular Structure Analysis
The UV spectra of 1,5-, 1,6-, 1,7 and 1,8-naphthyridines are fairly similar to one another and contain three separate groups of bands, analogous to the bands displayed in the spectra of quinoline and isoquinoline . The molecular docking studies demonstrate that the 1,7-naphthyridine analogues formed various non-bonding interactions with PIP4K2A receptor protein .
Chemical Reactions Analysis
The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .
Physical And Chemical Properties Analysis
The UV spectra of 1,5-, 1,6-, 1,7 and 1,8-naphthyridines are fairly similar to one another and contain three separate groups of bands, analogous to the bands displayed in the spectra of quinoline and isoquinoline . The resonance signals in the 1H NMR spectrum of 2-(20-pyridyl)-1,8-naphthyridine were completely assigned using homonuclear 2D NMR spectroscopy .
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
1,7-Naphthyridine: derivatives have been identified as promising compounds in the field of medicinal chemistry, particularly for their anticancer properties. The structure of these compounds allows for the inhibition of certain cancer cell activities, making them valuable in the development of new cancer therapies. The ability to modify the naphthyridine core to target specific cancer cell lines is an area of significant research interest .
Biological Activity: HIV and Antimicrobial Applications
Beyond cancer treatment, 1,7-Naphthyridine compounds exhibit a broad spectrum of biological activities. They have been studied for their potential as anti-HIV agents, offering a new avenue for therapeutic intervention against the virus. Additionally, their antimicrobial properties are being explored, which could lead to new treatments for bacterial infections .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of 1,7-Naphthyridine derivatives make them candidates for the treatment of chronic pain and inflammatory diseases. Research is ongoing to understand the mechanisms by which these compounds reduce inflammation and pain, with the goal of developing safer and more effective treatments .
Antioxidant Activity
Oxidative stress is a factor in many diseases, and 1,7-Naphthyridine derivatives have shown antioxidant properties that could mitigate this stress. By scavenging free radicals, these compounds could play a role in preventing or treating conditions caused by oxidative damage .
Material Science: Light-Emitting Diodes and Solar Cells
In the field of materials science, 1,7-Naphthyridine derivatives are being investigated for their use in light-emitting diodes (LEDs) and dye-sensitized solar cells. Their unique electronic properties could lead to more efficient and durable materials for these applications .
Chemical Synthesis and Reactivity
The reactivity of 1,7-Naphthyridine with various reagents makes it a versatile compound in chemical synthesis. It can undergo reactions such as cross-coupling, oxidation, and reduction, which are useful in the synthesis of complex organic molecules. This reactivity is also being harnessed to create metal complexes with potential applications in catalysis and other areas .
Orientations Futures
The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving synthesis methods and exploring the potential applications of these compounds.
Propriétés
IUPAC Name |
(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCNC[C@H]2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623453 |
Source


|
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine, decahydro-, trans- | |
CAS RN |
13623-82-0 |
Source


|
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

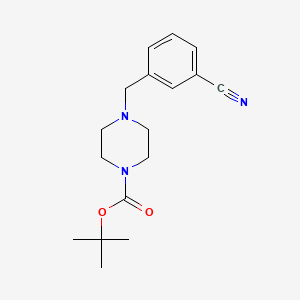

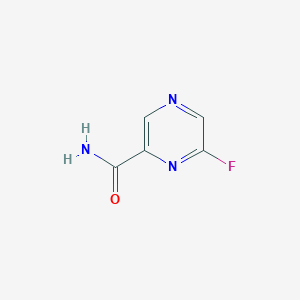

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)
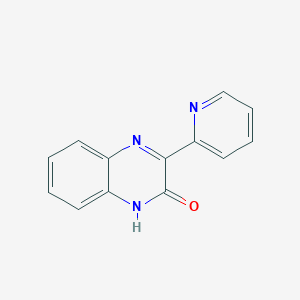
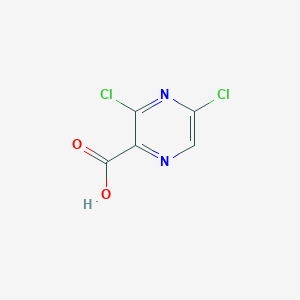
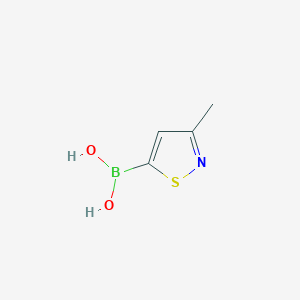

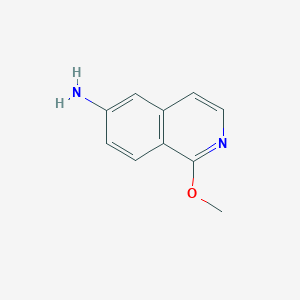
![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)